![molecular formula C₂₂H₂₄O₉ B1140739 methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate CAS No. 849104-47-8](/img/structure/B1140739.png)
methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate, is a compound with the molecular formula C22H24O9 and a molecular weight of 432.42. It is a derivative of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is often used in research settings, particularly in the fields of neurology and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Ketoprofen beta-D-Glucuronide involves the glucuronidation of Dihydro Ketoprofen. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the glucuronide conjugate .
Industrial Production Methods
Industrial production of Dihydro Ketoprofen beta-D-Glucuronide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and quality of the final product .
化学反应分析
Types of Reactions
Dihydro Ketoprofen beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common catalysts include palladium on carbon and platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
Dihydro Ketoprofen beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Ketoprofen.
Biology: Employed in studies to understand the biological pathways and mechanisms of glucuronidation.
Medicine: Investigated for its potential therapeutic effects and its role in drug metabolism.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of Dihydro Ketoprofen beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. It is primarily metabolized in the liver, where it undergoes glucuronidation. This process enhances its solubility and facilitates its excretion from the body. The compound may also interact with various enzymes and receptors, influencing its pharmacological effects .
相似化合物的比较
Similar Compounds
Ketoprofen: The parent compound, a widely used NSAID.
Ketoprofen-13C,d3 Acyl-Beta-D-glucuronide: A similar glucuronide derivative used in research.
Uniqueness
Dihydro Ketoprofen beta-D-Glucuronide is unique due to its specific glucuronidation, which affects its solubility, metabolism, and excretion. This makes it a valuable compound for studying the pharmacokinetics and pharmacodynamics of Ketoprofen and its derivatives .
属性
IUPAC Name |
methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-28-21(27)20-18(25)17(24)19(26)22(31-20)30-15-7-4-12-8-13(10-29-16(12)9-15)11-2-5-14(23)6-3-11/h2-7,9,13,17-20,22-26H,8,10H2,1H3/t13?,17-,18-,19-,20?,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZSLHMBYSHSIA-CSEMQTMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC3=C(CC(CO3)C4=CC=C(C=C4)O)C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2=CC3=C(CC(CO3)C4=CC=C(C=C4)O)C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B1140657.png)
![(2S,3S,4S,5R)-6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140659.png)
![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate](/img/structure/B1140660.png)
![6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140661.png)
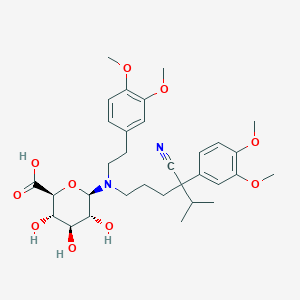

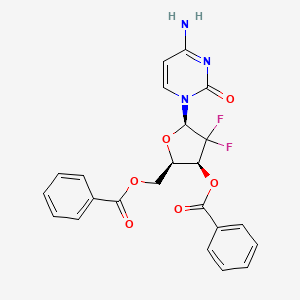
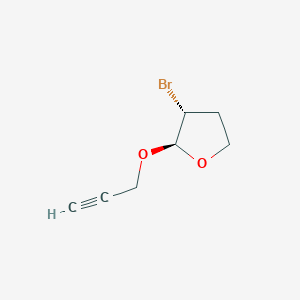
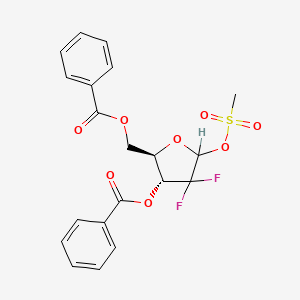
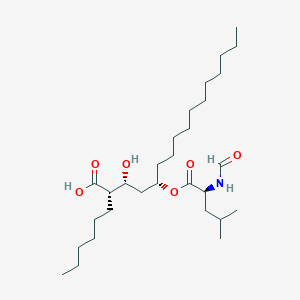
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)
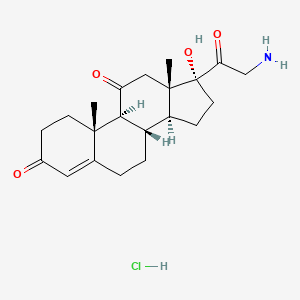
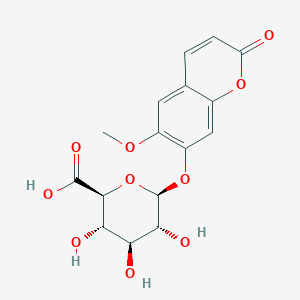
![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
